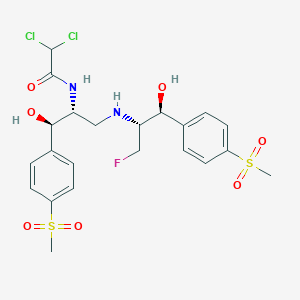
Florfenicol Dimer Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Florfenicol Dimer Impurity is a chemical compound with the molecular formula C22H27Cl2FN2O7S2 and a molecular weight of 585.49 . It is an impurity associated with Florfenicol, a broad-spectrum antibiotic used primarily in veterinary medicine to treat bacterial infections in animals . The presence of impurities like this compound is critical to monitor and control to ensure the safety and efficacy of the pharmaceutical product .
Preparation Methods
The synthesis of Florfenicol Dimer Impurity involves several steps. One method includes reacting a compound with p-nitrobenzenesulfonyl chloride . The synthesis method can produce a large amount of this compound with high purity, which is significant for quality and impurity research . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Florfenicol Dimer Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-nitrobenzenesulfonyl chloride and other sulfonyl chlorides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with p-nitrobenzenesulfonyl chloride can lead to the formation of sulfonylated derivatives .
Scientific Research Applications
Florfenicol Dimer Impurity is used in scientific research to study the quality and safety of Florfenicol as a pharmaceutical product . It is also used in proteomics research to understand the interactions and effects of impurities on the efficacy and safety of antibiotics . Additionally, it plays a role in the development of analytical methods for detecting and quantifying impurities in pharmaceutical formulations .
Mechanism of Action
The mechanism of action of Florfenicol Dimer Impurity is related to its structural similarity to Florfenicol. Florfenicol works by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit . This action prevents the formation of peptide bonds, thereby inhibiting bacterial growth . The dimer impurity may exhibit similar interactions, although its exact mechanism and effects may vary due to structural differences.
Comparison with Similar Compounds
Florfenicol Dimer Impurity can be compared to other impurities and derivatives of Florfenicol, such as Florfenicol Amine . Similar compounds include other amphenicols like Chloramphenicol and Thiamphenicol . Florfenicol is unique due to its fluorinated structure, which enhances its antibacterial activity and reduces the risk of resistance compared to other amphenicols .
Conclusion
This compound is an important compound in the study of pharmaceutical quality and safety. Its synthesis, reactions, and applications provide valuable insights into the behavior and effects of impurities in antibiotics. Understanding its mechanism of action and comparing it with similar compounds helps in developing better pharmaceutical products and ensuring their safety and efficacy.
Properties
Molecular Formula |
C22H27Cl2FN2O7S2 |
|---|---|
Molecular Weight |
585.5 g/mol |
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-3-[[(1S,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]amino]-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C22H27Cl2FN2O7S2/c1-35(31,32)15-7-3-13(4-8-15)19(28)17(11-25)26-12-18(27-22(30)21(23)24)20(29)14-5-9-16(10-6-14)36(2,33)34/h3-10,17-21,26,28-29H,11-12H2,1-2H3,(H,27,30)/t17-,18+,19-,20+/m0/s1 |
InChI Key |
NTEBOBDBTQMWKF-ZGXWSNOMSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CN[C@@H](CF)[C@H](C2=CC=C(C=C2)S(=O)(=O)C)O)NC(=O)C(Cl)Cl)O |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CNC(CF)C(C2=CC=C(C=C2)S(=O)(=O)C)O)NC(=O)C(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


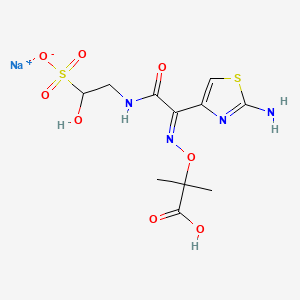


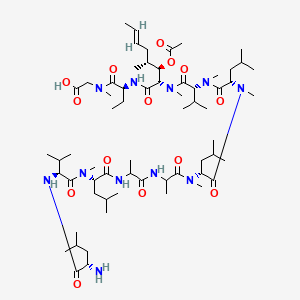
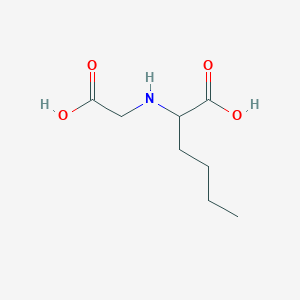
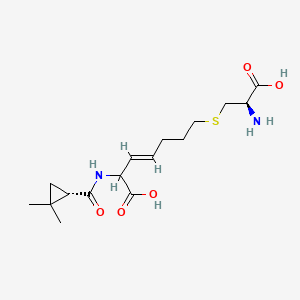
![6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)

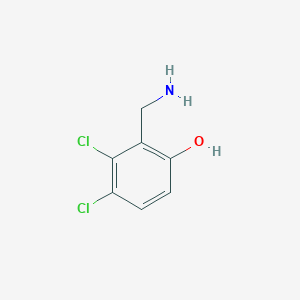
![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)
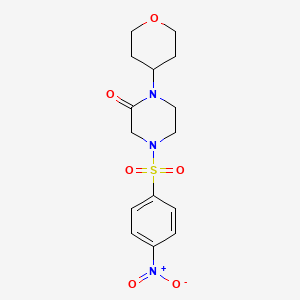
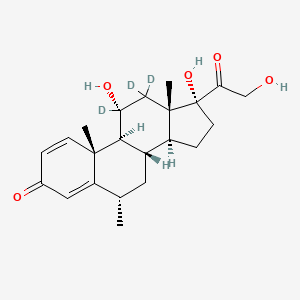
![6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)
![2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13861605.png)
